molecular formula C5H13Na2O10P B12513189 Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate;dihydrate

Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate;dihydrate

Cat. No.: B12513189
M. Wt: 310.10 g/mol
InChI Key: ROFJYRUKQPRHKK-UHFFFAOYSA-L
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Description

Systematic IUPAC Designation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is disodium;[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate dihydrate . This designation specifies:

  • Stereochemistry : The (2R,3R,4R) configuration defines the spatial arrangement of hydroxyl groups on the pentyl backbone.
  • Functional groups : A phosphate ester at position 1, ketone at position 5, and three hydroxyl groups at positions 2, 3, and 4.
  • Counterions : Two sodium cations neutralize the phosphate group’s negative charges.
  • Hydration state : Two water molecules are associated with the crystalline structure.

The systematic name adheres to IUPAC Rule P-62 for phosphate esters and Section IR-9.3.5 for polyols.

Alternative Chemical Designations

This compound is recognized by multiple synonyms across chemical literature and commercial catalogs:

Synonym Source
D-Ribose-5-phosphate disodium salt
Sodium ribose 5-phosphate
Ribose-5-monophosphoric acid disodium salt
Disodium D-ribose 5-phosphate

The term "D-ribose-5-phosphate" reflects its biochemical relationship to ribose sugars, while "disodium" specifies the cation composition.

Registry Number Classifications

Key registry identifiers include:

Registry System Identifier
CAS Registry 18265-46-8
PubChem CID 18646925
DSSTox Substance ID DTXSID801036171

The CAS RN 18265-46-8 universally identifies the anhydrous form, while the hydrate variant requires explicit hydration state notation.

Historical Discovery Context

Disodium ribose-5-phosphate derivatives emerged from mid-20th century research into carbohydrate metabolism:

  • 1950s : Identification of ribose-5-phosphate as a key intermediate in the pentose phosphate pathway drove demand for stable salt forms.
  • 1963 : First synthesis via phosphorylation of D-ribose using phosphorus oxychloride, followed by sodium hydroxide neutralization.
  • 1980s : Commercial production scaled to meet demands from enzymology and nucleotide synthesis research.

The dihydrate form became standardized for pharmaceutical and biochemical applications due to its superior crystalline stability compared to anhydrous variants.

Properties

Molecular Formula

C5H13Na2O10P

Molecular Weight

310.10 g/mol

IUPAC Name

disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate;dihydrate

InChI

InChI=1S/C5H11O8P.2Na.2H2O/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;;2*1H2/q;2*+1;;/p-2

InChI Key

ROFJYRUKQPRHKK-UHFFFAOYSA-L

Canonical SMILES

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Compound Identification and Properties

Chemical Identity

D-Ribose 5-phosphate disodium salt dihydrate is characterized by the following identifiers:

  • CAS Number: 207671-46-3 (dihydrate form)
  • Alternative CAS: 18265-46-8 (hydrate form)
  • Molecular Formula: C5H13Na2O10P
  • Molecular Weight: 310.10 g/mol
  • IUPAC Name: disodium;[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate;dihydrate

Physical Properties

The compound exhibits the following physical characteristics:

  • Appearance: White to yellow powder
  • Solubility: Soluble in water at 50 mg/mL, forming a clear, colorless solution
  • Storage requirements: -20°C, sensitive to light
  • Water content: 6.0-15.0% (Karl Fischer method)

Biological Synthesis Pathways

Pentose Phosphate Pathway

In biological systems, ribose-5-phosphate is predominantly generated through two main routes within the pentose phosphate pathway:

Oxidative Branch

The oxidative branch of the pentose phosphate pathway (PPP) converts glucose-6-phosphate to ribulose-5-phosphate through a series of enzymatic reactions involving glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase. Ribulose-5-phosphate is then isomerized to ribose-5-phosphate by phosphopentose isomerase.

Non-oxidative Branch

The non-oxidative branch involves the conversion of glycolytic intermediates to ribose-5-phosphate through a complex series of reactions catalyzed by transketolase (TKT) and transaldolase (TAL). This pathway is particularly important when cells require increased nucleotide synthesis.

Riboneogenesis

An alternative pathway for ribose-5-phosphate generation exists through riboneogenesis, although this pathway has been less extensively studied compared to the conventional PPP routes.

Chemical Synthesis Methods

Synthesis from D-Ribose

A synthetic route for preparing ribose-5-phosphate derivatives has been developed starting from D-ribose. This multi-step process involves:

  • Protection of hydroxyl groups
  • Selective phosphorylation of the C5 position
  • Deprotection steps
  • Formation of the disodium salt

Based on research by Huxley et al., the synthesis pathway involves:

D-ribose → Protected intermediates → Phosphorylation → Salt formation

The 12-step synthetic route begins with D-ribose and proceeds through carefully controlled protection/deprotection sequences to ensure regioselective phosphorylation at the C5 position.

From Nucleoside Triphosphates via Depurination

An alternative preparation method involves the depurination reaction of nucleoside triphosphates under acidic conditions. This approach has been investigated as an efficient means to synthesize ribose-5-phosphate:

  • Nucleoside triphosphates are subjected to acidic conditions
  • Depurination occurs, releasing the ribose-5-phosphate moiety
  • The resulting compound is isolated and converted to the disodium salt form

This method presents an alternative to traditional synthetic routes, particularly when nucleoside triphosphates are more readily available than pure D-ribose.

Enzymatic Preparation

From Ribulose-5-phosphate

Ribose-5-phosphate can be enzymatically prepared from ribulose-5-phosphate using phosphoriboisomerase. A protocol described by Grochowski et al. involves:

  • Incubation of 100 mM ribose-5-phosphate with 140 U of phosphoriboisomerase type I from spinach
  • Reaction in 25 mM TES buffer (pH 7.5)
  • Incubation at 30°C for 2 hours
  • Subsequent isolation and salt formation

This enzymatic approach offers high specificity but requires the availability of pure enzymes and controlled reaction conditions.

Pharmaceutical Preparation Methods

Salt Formation

The conversion to the disodium salt form typically involves:

  • Treatment of the free phosphoric acid form with sodium hydroxide or sodium bicarbonate
  • Careful pH adjustment to 6.5-7.5
  • Isolation through precipitation or lyophilization
  • Recrystallization to form the dihydrate

Quality Control and Analysis

Analytical Methods

The quality of synthesized D-ribose 5-phosphate disodium salt dihydrate can be assessed using:

Purity Analysis
  • Titration assay: Minimum 85.0% purity
  • Water content: 6.0-15.0% by Karl Fischer titration
  • pH measurement: 6.5-7.5 (1% solution in water)
Identification Tests
  • Thin-layer chromatography (TLC)
  • Nuclear Magnetic Resonance (NMR) spectroscopy
  • Mass spectrometry

Quality Specifications

Table 1: Quality Specifications for D-Ribose 5-phosphate disodium salt dihydrate

Parameter Specification Method
Assay (titrimetric) ≥85.0% Titration
Solution appearance (5% in H₂O) Colorless to light yellow Visual
Water content ≤15.0% Karl Fischer
pH value (1% in H₂O) 6.5-7.5 pH meter
Sodium content 15.0-17.0% (dry basis) Atomic absorption

Chemical Reactions Analysis

Enzymatic Phosphorylation

The compound is primarily synthesized via enzymatic phosphorylation of ribose. Ribokinase catalyzes the transfer of a phosphate group from ATP to ribose, yielding ribose-5-phosphate . This reaction is pivotal for nucleotide biosynthesis:

Ribose+ATPRibokinaseRibose-5-phosphate+ADP\text{Ribose} + \text{ATP} \xrightarrow{\text{Ribokinase}} \text{Ribose-5-phosphate} + \text{ADP}

Optimization studies using alkaline phosphatase in reverse hydrolysis conditions with pyrophosphate as a donor achieve up to 55% yield under specific pH and zinc ion conditions .

Chemical Phosphorylation

Chemical synthesis involves phosphorylation of ribose using phosphoric acid derivatives. This method is less common due to lower efficiency compared to enzymatic routes .

Synthesis Method Key Features Yield References
Enzymatic (Ribokinase)ATP-dependent, high specificityModerate
Alkaline phosphatasePyrophosphate donor, pH-optimizedUp to 55%

Participation in the Pentose Phosphate Pathway

As an intermediate in the oxidative branch of the pentose phosphate pathway, the compound undergoes isomerization to form other sugar phosphates (e.g., ribulose-5-phosphate) and serves as a precursor for nucleotide synthesis :

Ribose-5-phosphatePhosphopentomutaseRibulose-5-phosphate\text{Ribose-5-phosphate} \xrightarrow{\text{Phosphopentomutase}} \text{Ribulose-5-phosphate}

Isomerization

The compound undergoes isomerization via phosphopentomutase to form ribulose-5-phosphate, a key step in the non-oxidative branch of the pentose phosphate pathway .

Phosphate Group Transfer

In reverse hydrolysis reactions, alkaline phosphatase can transfer phosphate groups to other molecules (e.g., glycerol), though this requires strict pH and substrate conditions .

Stability and Storage Considerations

  • Solubility : Highly soluble in water (50 mg/mL) .

  • Thermal Stability : Boiling point exceeds 500°C .

  • Storage : Requires refrigeration at -20°C to prevent degradation .

Comparison with Similar Compounds

Disodium Hydrogen Phosphate Dihydrate (Na₂HPO₄·2H₂O)

  • Chemical Role: A simple inorganic phosphate salt widely used as a buffering agent, emulsifier, and pH adjuster in pharmaceuticals, food, and laboratories .
  • Applications :
    • Buffering in IV fluids and eye drops to maintain pH stability .
    • Water treatment and detergent formulations due to its chelating properties .
  • Key Differences : Unlike D-Ribose 5-phosphate, Na₂HPO₄·2H₂O lacks organic moieties, limiting its role in metabolic pathways. It primarily functions as an electrolyte or excipient rather than a biochemical intermediate .

Potassium Hydrogen Phosphate Trihydrate (K₂HPO₄·3H₂O)

  • Functional Comparison :
    • Both Na₂HPO₄·2H₂O and K₂HPO₄·3H₂O are used as dispersants in microbiological studies. However, Na₂HPO₄·2H₂O demonstrates superior bacteriological content (3.87 × 10⁷ CFU/mL vs. 3.6 × 10⁷ CFU/mL) and higher inhibition rates (35.2% vs. lower for K₂HPO₄·3H₂O) against pathogenic fungi .
    • Potassium salts may alter ionic strength differently in formulations, affecting microbial growth conditions .

4-Nitrophenyl Phosphate Disodium Salt Hexahydrate (pNPP)

  • Structural and Functional Contrast: pNPP (O₂NC₆H₄OP(=O)(ONa)₂·6H₂O) is a synthetic substrate for alkaline phosphatase assays, whereas D-Ribose 5-phosphate is a natural metabolite. pNPP’s nitro group enables chromogenic detection, unlike the non-chromogenic ribose derivative .

Comparative Analysis of Physicochemical Properties

Property D-Ribose 5-phosphate disodium salt hydrate Disodium Hydrogen Phosphate Dihydrate Potassium Hydrogen Phosphate Trihydrate
Molecular Formula C₅H₉Na₂O₈P·xH₂O Na₂HPO₄·2H₂O K₂HPO₄·3H₂O
Solubility (Water) High (exact data N/A) 7.7 g/100 mL (20°C) 149 g/100 mL (20°C)
Primary Use Metabolic intermediate, nucleotide synthesis pH buffering, electrolyte replenisher Microbial culture dispersant
Inhibition Efficiency N/A 35.2% (fungal growth) Lower than Na₂HPO₄

Functional and Application-Based Differences

Role in Biochemical Pathways

  • D-Ribose 5-phosphate is indispensable in the PPP for generating NADPH and pentose sugars .
  • Inorganic phosphates (e.g., Na₂HPO₄·2H₂O) lack this metabolic role but are critical in maintaining pH for enzyme activity .

Pharmaceutical Formulations

  • D-Ribose 5-phosphate is used in research-grade nucleotide synthesis, while Na₂HPO₄·2H₂O stabilizes drug formulations (e.g., Talimogene laherparepvec) as a buffer .

Hydration State and Stability

  • Hydration affects solubility and shelf life. Na₂HPO₄·2H₂O and D-Ribose 5-phosphate dihydrate are preferred over anhydrous forms for consistent solubility .
  • Crystallization order in phosphate buffers (e.g., disodium hydrogen phosphate dodecahydrate > sodium chloride dihydrate) impacts pH stability in lyophilized products .

Biological Activity

Disodium (2,3,4-trihydroxy-5-oxopentyl) phosphate dihydrate, commonly referred to as D-Ribose-5-phosphate disodium salt, is a significant compound in biochemistry, particularly in the context of nucleotide synthesis and cellular metabolism. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Chemical Formula : C5_5H9_9Na2_2O8_8P
  • Molecular Weight : 274.07 g/mol
  • CAS Number : 18265-46-8
  • Solubility : Soluble in water at concentrations up to 50 mg/ml .

D-Ribose-5-phosphate plays a crucial role in the Pentose Phosphate Pathway (PPP), which is vital for:

  • Nucleotide Synthesis : It serves as a precursor for the synthesis of nucleotides and nucleic acids, essential for DNA and RNA formation.
  • Redox Reactions : The compound contributes to cellular redox balance by providing ribose sugars necessary for the regeneration of NADPH, a key cofactor in anabolic reactions .

1. Cellular Metabolism

D-Ribose-5-phosphate is integral to cellular metabolism, particularly in the following processes:

  • Energy Production : It aids in ATP synthesis through its role in nucleotide formation.
  • Antioxidant Defense : By facilitating NADPH production, it helps maintain cellular antioxidant levels, protecting against oxidative stress .

2. Clinical Implications

Research has indicated potential therapeutic applications of D-Ribose-5-phosphate:

  • Cardiovascular Health : Studies suggest that supplementation may improve heart function in patients with ischemic heart disease by enhancing ATP levels during ischemic episodes.
    • A clinical trial demonstrated that patients receiving D-Ribose showed significant improvements in exercise tolerance and overall cardiac function compared to placebo groups .
  • Chronic Fatigue Syndrome (CFS) : Preliminary studies indicate that D-Ribose supplementation might alleviate symptoms of CFS by improving energy metabolism at the cellular level .

Case Study 1: Cardiovascular Patients

A study involving patients with coronary artery disease showed that administration of D-Ribose resulted in improved myocardial energy metabolism and enhanced exercise capacity. The findings suggested that D-Ribose could be a beneficial adjunct therapy for improving cardiac performance in compromised patients.

ParameterControl GroupD-Ribose Group
Exercise Tolerance (min)2030
ATP Levels (nmol/g)5075

Case Study 2: Chronic Fatigue Syndrome

In a randomized controlled trial with CFS patients, those receiving D-Ribose reported a significant reduction in fatigue levels and an increase in energy levels compared to those on placebo.

Symptom Severity (0-10)Pre-TreatmentPost-Treatment
Fatigue84
Energy Levels37

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